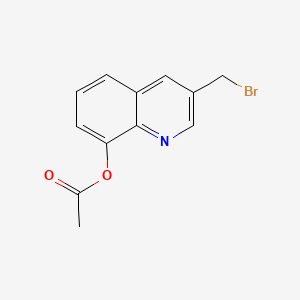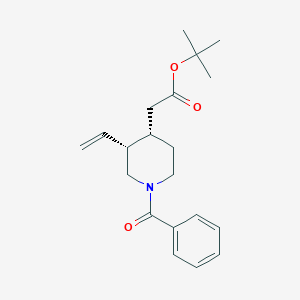
N-(1-羟基-2-丁基)呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Hydroxy-2-butyl)furan-2-carboxamide is a chemical compound with diverse applications in scientific research. It is a complex and versatile material that exhibits intriguing properties, making it valuable for studies in various fields like medicine, chemistry, and materials science.
科学研究应用
N-(1-Hydroxy-2-butyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
N-(1-Hydroxy-2-butyl)furan-2-carboxamide is a derivative of furan, a class of organic compounds of the heterocyclic aromatic series . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan derivatives in general have been known to exhibit remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .
Biochemical Pathways
Furan derivatives are known to be involved in a wide range of reactions in the field of organic chemistry and medicinal chemistry .
Result of Action
Furan derivatives in general have been known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
生化分析
Biochemical Properties
N-(1-Hydroxy-2-butyl)furan-2-carboxamide plays a significant role in biochemical reactions, particularly in the context of its antibacterial activity. It interacts with various enzymes and proteins within bacterial cells, disrupting their normal functions. One of the key interactions is with bacterial ribosomal proteins, where N-(1-Hydroxy-2-butyl)furan-2-carboxamide binds to the ribosome, inhibiting protein synthesis. This inhibition leads to the disruption of bacterial growth and replication .
Cellular Effects
The effects of N-(1-Hydroxy-2-butyl)furan-2-carboxamide on cellular processes are profound. In bacterial cells, it inhibits cell division and induces cell death by interfering with essential cellular functions. In mammalian cells, N-(1-Hydroxy-2-butyl)furan-2-carboxamide has been observed to modulate cell signaling pathways, particularly those involved in inflammatory responses. It can downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, N-(1-Hydroxy-2-butyl)furan-2-carboxamide exerts its effects through several mechanisms. It binds to bacterial ribosomes, preventing the translation of essential proteins. Additionally, it can inhibit the activity of certain bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication. This dual mechanism of action makes N-(1-Hydroxy-2-butyl)furan-2-carboxamide a potent antibacterial agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1-Hydroxy-2-butyl)furan-2-carboxamide have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to N-(1-Hydroxy-2-butyl)furan-2-carboxamide can lead to sustained antibacterial effects, although resistance development in bacterial populations is a potential concern .
Dosage Effects in Animal Models
In animal models, the effects of N-(1-Hydroxy-2-butyl)furan-2-carboxamide vary with dosage. At lower doses, the compound effectively inhibits bacterial growth without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
N-(1-Hydroxy-2-butyl)furan-2-carboxamide is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting the compound into more water-soluble metabolites that can be excreted via the kidneys. The metabolic pathways of N-(1-Hydroxy-2-butyl)furan-2-carboxamide are essential for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells, N-(1-Hydroxy-2-butyl)furan-2-carboxamide is transported via passive diffusion and active transport mechanisms. It can interact with specific transporters, such as organic anion transporters, which facilitate its uptake into cells. Once inside the cells, N-(1-Hydroxy-2-butyl)furan-2-carboxamide is distributed throughout the cytoplasm and can accumulate in certain organelles, such as the endoplasmic reticulum .
Subcellular Localization
The subcellular localization of N-(1-Hydroxy-2-butyl)furan-2-carboxamide is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on protein synthesis and energy metabolism. Post-translational modifications, such as phosphorylation, may also play a role in directing N-(1-Hydroxy-2-butyl)furan-2-carboxamide to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Hydroxy-2-butyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 1-hydroxy-2-butylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of N-(1-Hydroxy-2-butyl)furan-2-carboxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
化学反应分析
Types of Reactions: N-(1-Hydroxy-2-butyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the furan ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine
Major Products Formed:
相似化合物的比较
N-(1-Hydroxy-2-butyl)furan-2-carboxamide can be compared with other similar compounds such as:
N-(1-Hydroxybutan-2-yl)furan-2-carboxamide: Similar structure but with different substituents, leading to variations in reactivity and biological activity.
Furan-2-carboxamide derivatives: Compounds with similar core structures but different functional groups, affecting their chemical and biological properties
属性
IUPAC Name |
N-(1-hydroxybutan-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-7(6-11)10-9(12)8-4-3-5-13-8/h3-5,7,11H,2,6H2,1H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOGLYJDOSXQBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
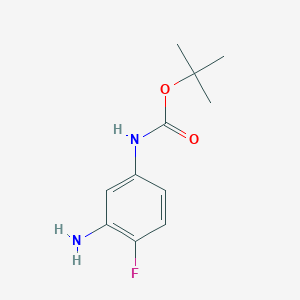
![6-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1279715.png)
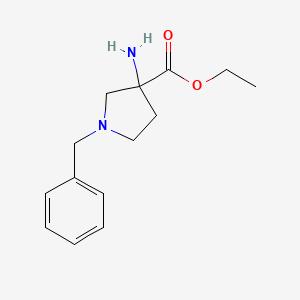

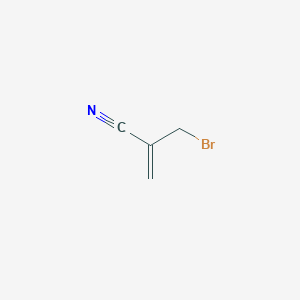
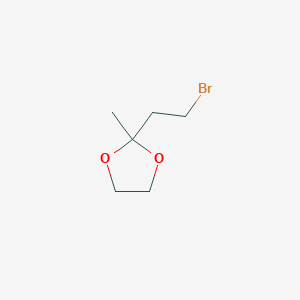
![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)



